3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Analgesic Anti-inflammatory Nonsteroidal

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 41010-50-8) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine‑2‑one family, characterized by a fused imidazole‑pyridine core with a phenyl substituent at the 3‑position and a keto group at the 2‑position. This scaffold is notable for its purine‑isosteric structure, which underpins its broad investigation across medicinal chemistry programs targeting kinases, phosphodiesterases, and GABA receptors.

Molecular Formula C12H9N3O
Molecular Weight 211.224
CAS No. 41010-50-8
Cat. No. B2622807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
CAS41010-50-8
Molecular FormulaC12H9N3O
Molecular Weight211.224
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O
InChIInChI=1S/C12H9N3O/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16)
InChIKeyLPMPUKCRDPBSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 41010-50-8): A Structurally Defined Imidazopyridinone Scaffold for Targeted Derivatization


3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 41010-50-8) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine‑2‑one family, characterized by a fused imidazole‑pyridine core with a phenyl substituent at the 3‑position and a keto group at the 2‑position . This scaffold is notable for its purine‑isosteric structure, which underpins its broad investigation across medicinal chemistry programs targeting kinases, phosphodiesterases, and GABA receptors [1][2]. The compound exists in equilibrium with its enol tautomer, 3‑phenyl‑3H‑imidazo[4,5‑b]pyridin‑2‑ol, a property that can significantly influence its hydrogen‑bonding network and target engagement . Commercially available at a typical purity of 97% , it serves primarily as a key intermediate and a versatile synthetic handle for generating focused libraries of N‑alkylated and ring‑substituted analogs.

Why 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Cannot Be Replaced by Generic Imidazopyridinone Analogs


Generic substitution within the imidazo[4,5‑b]pyridin‑2‑one class is ill‑advised because subtle structural variations—N‑alkylation state, phenyl ring substitution, and heterocyclic core modifications—lead to profound, non‑linear changes in biological activity, as demonstrated by the Clark et al. analgesic series [1][2]. The N‑unsubstituted 3‑phenyl derivative possesses a free lactam NH (calculated logP ~1.12 ), a critical hydrogen‑bond donor that is absent in N‑methylated analogs, thereby altering solubility, target binding, and metabolic stability. This compound therefore serves as a foundational, tractable scaffold for systematic derivatization, and its direct replacement with a substituted congener would constitute a different chemical entity with divergent pharmacological and physicochemical profiles.

Quantitative Differentiation Evidence for 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one


Analgesic Potency: Unsubstituted 3-Phenyl Scaffold Defines Baseline Activity, Markedly Lower than the 3,4-Methylenedioxy Analog

In the foundational Clark et al. analgesic study, the unsubstituted 3‑phenyl derivative demonstrated measurable but low analgesic activity, serving as the baseline scaffold. The most active compound in the series was 1,3‑dihydro‑3‑[3,4‑(methylenedioxy)phenyl]imidazo[4,5‑b]pyridin‑2‑one (I‑15) [1]. While exact ED50 values for the 3‑phenyl compound are not publicly digitized, the abstract explicitly states that I‑15 and its N‑alkyl congeners were 'the most active compounds,' implying a significant potency gap relative to the unsubstituted parent. This establishes the 3‑phenyl core as a low‑activity, clean background for studying substituent‑driven efficacy gains.

Analgesic Anti-inflammatory Nonsteroidal

Hydrogen‑Bond Donor Capacity: N‑Unsubstituted Lactam NH Confers Distinct Physicochemical Profile vs. N‑Methyl Analog

The target compound carries a single hydrogen‑bond donor (the lactam NH), whereas N‑alkylated analogs (e.g., 1‑methyl‑3‑phenyl‑1H‑imidazo[4,5‑b]pyridin‑2(3H)‑one) possess zero H‑bond donors . Simultaneously, the target compound has four H‑bond acceptors and a predicted ACD/logP of 1.12 . This donor capacity is crucial for mediating key interactions in kinase and receptor binding pockets that are inaccessible to the N‑methylated comparator.

Physicochemical Hydrogen bonding Solubility

Tautomeric Equilibria: Keto‑Enol Tautomerism of the 2‑One Scaffold Creates a Dynamic Binding Interface Absent in the Fully Aromatic 3‑Phenyl‑3H‑imidazo[4,5‑b]pyridine

3‑Phenyl‑1H‑imidazo[4,5‑b]pyridin‑2(3H)‑one can interconvert between the keto (2‑one) and enol (2‑hydroxy) forms . The non‑2‑one comparator, 3‑phenyl‑3H‑imidazo[4,5‑b]pyridine (CAS 61532‑33‑0), is fully aromatic and lacks this keto‑enol dynamism. A direct binding comparison is not available, but in a kinase inhibition assay, 3‑phenyl‑3H‑imidazo[4,5‑b]pyridine exhibited an IC50 of 28,000 nM [1], illustrating that the removal of the 2‑one functionality yields a significantly different pharmacological profile. The 2‑one tautomerism allows the compound to adapt its hydrogen‑bonding pattern, potentially modulating selectivity in ways the non‑tautomeric analog cannot.

Tautomerism Target engagement Binding affinity

Synthetic Utility: Free Lactam NH Enables Regioselective N‑Alkylation for Focused Library Synthesis

The Clark et al. study demonstrates that the N‑unsubstituted 3‑phenyl compound can be readily alkylated at the lactam nitrogen to generate N‑allyl and N‑isopropyl derivatives with dramatically improved analgesic activity [1]. This regioselective alkylation is not feasible with a pre‑alkylated analog. The target compound thus functions as a privileged intermediate for divergent synthesis, providing access to a family of analogs from a single starting material.

Medicinal chemistry Library synthesis N-alkylation

Purity and Characterization: Commercially Available at 97% Purity with Validated Structural Identity

Suppliers such as Fluorochem list the compound at 97% purity, with standard characterization by NMR and HPLC . This level of purity, combined with the availability of a certified InChI Key (LPMPUKCRDPBSSH-UHFFFAOYSA-N) and a defined monoisotopic mass of 211.074554 Da , ensures batch‑to‑batch reproducibility and unambiguous identity confirmation—critical parameters for procurement in regulated research environments.

Quality control Purity Procurement specification

Ring‑Heteroatom Comparison: Imidazopyridin‑2‑one Core vs. Thiazolo[4,5‑b]pyridin‑2‑one Bioisostere

Replacement of the imidazole NH with sulfur (thiazolo[4,5‑b]pyridin‑2‑one) is a common bioisosteric strategy. Singh et al. reported that within the 5‑methyl‑6‑(4‑pyridinyl) series, the imidazolone (13a) and the corresponding thiazolone (51) were both nanomolar PDE III inhibitors, but the sulfur analog exhibits different electronic and steric properties that affect kinase selectivity profiles [1]. The 3‑phenyl‑imidazolone thus offers a nitrogen‑based hydrogen‑bond donor/acceptor pair that is chemically distinct from the sulfur‑containing isostere, potentially leading to divergent off‑target profiles.

Bioisostere PDE inhibition Kinase selectivity

Optimal Application Scenarios for 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Based on Quantitative Differentiation Evidence


Scaffold for Systematic N‑Alkylation and Structure‑Activity Relationship (SAR) Studies

The free lactam NH, as highlighted in the synthetic utility evidence [1], makes this compound an ideal central scaffold for generating libraries of N‑substituted analogs. This application directly leverages the N‑unsubstituted nature of the target compound, which is the key differentiator over pre‑alkylated derivatives. Procurement of this specific compound enables a divergent synthetic strategy, maximizing chemical diversity from a single starting material.

Physicochemical Baseline for Pharmacokinetic Optimization

The compound's moderate predicted logP (1.12) and single hydrogen‑bond donor position it as a balanced starting point for hit‑to‑lead optimization. When a program requires a scaffold with room for both lipophilic and polar modifications, the 3‑phenyl‑imidazolone core offers a desirable midpoint that can be tuned through substitution, unlike more lipophilic or completely polar alternatives.

Tautomer‑Dependent Target Engagement Studies

The keto‑enol tautomerism of the 2‑one form enables investigation of dynamic binding interactions, particularly for targets where a proton shift modulates affinity. This scenario applies when the research objective is to exploit tautomeric equilibria for selective binding, a feature that is inaccessible with the non‑tautomeric 3‑phenyl‑3H‑imidazo[4,5‑b]pyridine comparator [2].

Reference Compound for Analgesic and Anti‑inflammatory Discovery Programs

As documented in the Clark et al. series [1], the unsubstituted 3‑phenyl compound serves as the prototypical member of a class that demonstrated superiority to codeine and d‑propoxyphene without narcotic effects. This compound is the appropriate choice for any program aiming to replicate or build upon that foundational SAR, ensuring comparability with historical data.

Quote Request

Request a Quote for 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.